Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester
Overview
Description
“Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester” is a chemical compound with the empirical formula C11H10N2O3 . It has a molecular weight of 218.21 . The compound is usually available in solid form .
Molecular Structure Analysis
The SMILES string for this compound isCCOC(=O)C(=O)c1cnc2ccccn12
. The InChI is 1S/C11H10N2O3/c1-2-16-11(15)10(14)8-7-12-9-5-3-4-6-13(8)9/h3-7H,2H2,1H3
. Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 218.21 .Scientific Research Applications
Synthesis and Chemical Properties
- Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester is synthesized using various chemical reactions, contributing to the development of heterocyclic compounds. For instance, Abignente et al. (1976) prepared ethyl imidazo[1,2-a]pyridin-2-acetates through reactions between substituted 2-aminopyridines and ethyl-4-bromoacetate, leading to potential anti-inflammatory applications (Abignente et al., 1976).
- Turan-Zitouni et al. (2001) explored the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives, demonstrating the versatility of the compound in forming various derivatives with antimicrobial properties (Turan-Zitouni et al., 2001).
Bioactivity and Therapeutic Potential
- The compound's derivatives have been synthesized for potential therapeutic applications. For example, Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with substitutions at the 3-position, aiming for antiulcer agents showing cytoprotective properties (Starrett et al., 1989).
- Han et al. (2012) identified 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors, suggesting a role in cancer treatment (Han et al., 2012).
Advanced Applications
- Shen et al. (2015) investigated the crystal structure and magnetic properties of imidazo[1,2-a]pyridin-2-yl-2-oxoacetic acid, indicating potential applications in materials science and nanotechnology (Shen et al., 2015).
- Wu et al. (2021) developed a copper-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines, demonstrating potential in synthesizing compounds with antiproliferative activity against cancer cell lines (Wu et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyridin-3-yl-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)8-7-12-9-5-3-4-6-13(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTUUUVRWZJOER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676697 | |
Record name | Ethyl (imidazo[1,2-a]pyridin-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603301-58-2 | |
Record name | Ethyl (imidazo[1,2-a]pyridin-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 603301-58-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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